REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[NH:5][CH2:6][CH:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)O)C.C[O-].[Na+]>C1(C)C=CC=CC=1>[CH3:18][O:17][C:11]1[CH:10]=[C:9]([CH:7]2[O:19][C:4](=[O:3])[NH:5][CH2:6]2)[CH:14]=[CH:13][C:12]=1[O:15][CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(NCC(O)C1=CC(=C(C=C1)OC)OC)=O
|
Name
|
sodium methylate
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
During this step, methanol and ethanol are distilled off
|
Type
|
CUSTOM
|
Details
|
The toluene is then withdrawn under vacuum
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
FILTRATION
|
Details
|
filtration, and concentration of the organic phase
|
Type
|
CUSTOM
|
Details
|
the mixture is recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1CNC(O1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |